molecular formula C15H19NO3 B2905805 tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 253801-24-0

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2905805
M. Wt: 261.321
InChI Key: RGDRYXCSOMYMKK-UHFFFAOYSA-N
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Description

“tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is also known as “7-甲酰基-3,4-二氢异喹啉-2(1H)-羧酸叔丁酯” in Chinese . It has a molecular formula of C15H19NO3 and a molecular weight of 261 .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has shown that tert-butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives are key intermediates in various chemical syntheses. For instance, it's been used in the highly stereoselective hydroformylation of oxazoline derivatives, leading to products with significant synthetic value for homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, a study demonstrated the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), as a chemoselective tert-butoxycarbonylation reagent for various substrates (Saito, Ouchi, & Takahata, 2006).

Intermediates in Drug Synthesis

This compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. A study outlined a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, emphasizing its role in developing novel anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Applications in Organic Synthesis

The molecule and its analogs have been utilized in various organic synthesis applications. For instance, it's been involved in the synthesis of 4H-chromene-2-carboxylic acid derivatives, which are significant for structural-activity relationship studies of antitumor antibiotics (Li, Wang, Wang, Luo, & Wu, 2013). Additionally, its derivatives have been used in the synthesis of heterocycles such as isoquinolines, potentially offering access to medicinally important compounds (Li & Yang, 2005).

Novel Reagents in Organic Chemistry

Research has identified tert-butyl dihydroisoquinoline derivatives as novel reagents for various organic transformations. For example, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated (Ouchi, Saito, Yamamoto, & Takahata, 2002).

properties

IUPAC Name

tert-butyl 7-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-5-4-11(10-17)8-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDRYXCSOMYMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

253801-24-0
Record name tert-butyl 7-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
T Horiuchi, M Nagata, M Kitagawa, K Akahane… - Bioorganic & medicinal …, 2009 - Elsevier
The design, synthesis and evaluation of novel thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as cyclin-dependent kinase 4 (CDK4) inhibitor are described. Focusing on the …
Number of citations: 89 www.sciencedirect.com

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